![molecular formula C21H36N2 B14304460 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine CAS No. 112184-45-9](/img/structure/B14304460.png)
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a piperidine ring, a phenyl group, and a hexane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the phenyl and hexane groups. Common synthetic routes may involve:
Reductive amination: This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.
Grignard reaction: This method involves the reaction of an organomagnesium compound with a carbonyl compound to form a tertiary alcohol, which can then be converted to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpiperidine: Shares the piperidine and phenyl groups but lacks the hexane chain.
2-Phenylhexan-1-amine: Contains the phenyl and hexane groups but lacks the piperidine ring.
5-Methylhexan-1-amine: Contains the hexane chain but lacks the phenyl and piperidine groups.
Uniqueness
5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine is unique due to its combination of a piperidine ring, phenyl group, and hexane chain
Propriétés
Numéro CAS |
112184-45-9 |
|---|---|
Formule moléculaire |
C21H36N2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-N-(3-piperidin-1-ylpropyl)hexan-1-amine |
InChI |
InChI=1S/C21H36N2/c1-19(2)12-13-21(20-10-5-3-6-11-20)18-22-14-9-17-23-15-7-4-8-16-23/h3,5-6,10-11,19,21-22H,4,7-9,12-18H2,1-2H3 |
Clé InChI |
WJGYQCCTTDIPDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(CNCCCN1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



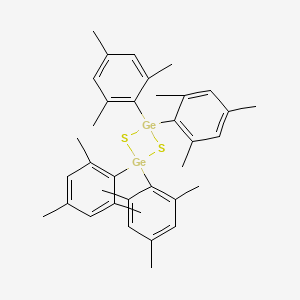

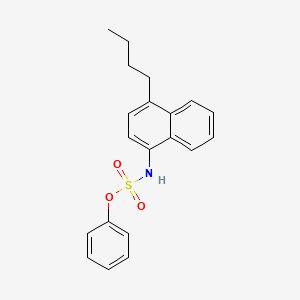
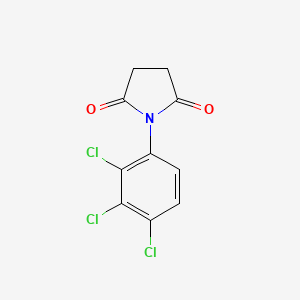
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
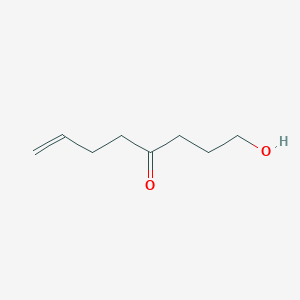
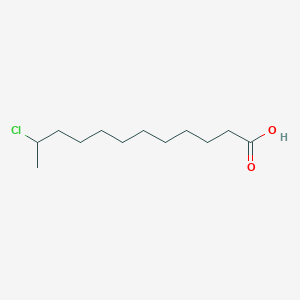
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
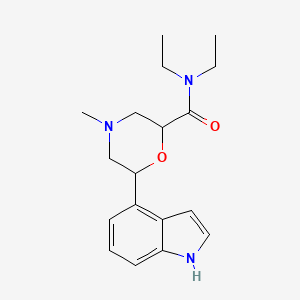
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
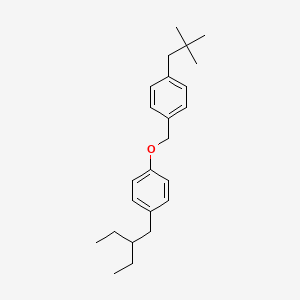
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
